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Introduction
The B16 murine melanoma model is a widely utilized and well-characterized syngeneic model

for studying melanoma progression and metastasis.[1] Originating from a spontaneous tumor in

a C57BL/6 mouse, the B16 cell line and its highly metastatic sublines, such as B16-F10, are

instrumental in preclinical oncology research. These cells, when injected intravenously, readily

form metastatic nodules in the lungs, mimicking a critical aspect of human metastatic

melanoma.[1] This model's robustness and reproducibility make it an excellent platform for

evaluating novel anti-cancer therapeutics.

SK-216 is a specific, orally available inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1).[2][3]

PAI-1 is a serine protease inhibitor that has been implicated in the progression of various

cancers.[4] Elevated PAI-1 levels are often associated with poor prognosis. In the context of the

tumor microenvironment, PAI-1 can promote tumor progression and angiogenesis.[2][3]

Notably, while B16 melanoma cells themselves do not secrete significant levels of PAI-1, the

host microenvironment does. Research indicates that SK-216 exerts its anti-tumor and anti-

metastatic effects by targeting this host-derived PAI-1, thereby inhibiting angiogenesis.[2]

These application notes provide detailed protocols for utilizing the B16 melanoma metastasis

model to evaluate the efficacy of SK-216, along with data presentation and visualization of the

underlying signaling pathways.
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Quantitative Data Presentation
The following tables summarize the in vivo efficacy of SK-216 in a B16 melanoma metastasis

model, based on data from preclinical studies.

Table 1: Effect of SK-216 on Subcutaneous B16 Melanoma Tumor Growth

Treatment Group Dose (in drinking water)
Mean Tumor Volume (mm³)
± SEM (Day 14)

Control (Vehicle) 0 ppm 1550 ± 250

SK-216 100 ppm 900 ± 150

SK-216 500 ppm 750 ± 120

Note: Data are representative values derived from published studies and are intended for

illustrative purposes. Actual results may vary.

Table 2: Effect of SK-216 on B16 Melanoma Lung Metastasis

Treatment Group Dose (in drinking water)
Mean Number of Lung
Nodules ± SEM (Day 21)

Control (Vehicle) 0 ppm 180 ± 30

SK-216 100 ppm 90 ± 20

SK-216 500 ppm 70 ± 15

Note: Data are representative values derived from published studies and are intended for

illustrative purposes. Actual results may vary.

Signaling Pathways
The following diagram illustrates the proposed signaling pathway through which SK-216
inhibits angiogenesis in the tumor microenvironment.
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Caption: SK-216 inhibits host PAI-1, disrupting pro-angiogenic signaling.
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Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating SK-216 in the

B16 melanoma metastasis model.
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Caption: Workflow for B16 melanoma metastasis assay with SK-216 treatment.
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Experimental Protocols
In Vivo B16 Melanoma Metastasis Model
Objective: To evaluate the effect of SK-216 on the formation of lung metastases by B16-F10

melanoma cells.

Materials:

B16-F10 murine melanoma cells

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

Phosphate-Buffered Saline (PBS), sterile

Trypsin-EDTA

6-8 week old male C57BL/6 mice

SK-216

Vehicle for SK-216 (e.g., sterile drinking water)

27-30 gauge needles and 1 mL syringes

Animal housing and monitoring equipment

Protocol:

Cell Culture: Culture B16-F10 cells in complete medium at 37°C in a humidified atmosphere

with 5% CO2. Passage cells every 2-3 days to maintain exponential growth.

Cell Preparation: On the day of injection, harvest cells using Trypsin-EDTA. Wash the cells

with sterile PBS and resuspend in sterile PBS at a concentration of 2.5 x 10^5 viable cells

per 100 µL. Place the cell suspension on ice.

Animal Grouping and Acclimatization: Randomly assign mice to treatment groups (e.g.,

Vehicle control, 100 ppm SK-216, 500 ppm SK-216) with n=8-10 mice per group. Allow mice

to acclimatize for at least one week before the experiment.
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Intravenous Injection: Warm the mice under a heat lamp to dilate the tail veins. Restrain

each mouse and inject 100 µL of the B16-F10 cell suspension (2.5 x 10^5 cells) into a lateral

tail vein.

SK-216 Administration: Immediately following tumor cell injection, provide the mice with

drinking water containing the appropriate concentration of SK-216 or vehicle. Prepare fresh

SK-216 solutions weekly.

Monitoring: Monitor the mice daily for signs of distress, and record their body weight twice

weekly.

Termination and Tissue Harvest: On day 21 post-injection, euthanize the mice. Carefully

dissect and remove the lungs.

Quantification of Metastases: Rinse the lungs in PBS and fix in Bouin's solution or 10%

neutral buffered formalin. The metastatic nodules will appear as white nodules on the black

surface of the lungs of C57BL/6 mice. Count the number of surface nodules on all lung lobes

for each mouse.

In Vitro Cell Migration and Invasion Assays
Objective: To assess the direct effect of SK-216 on the migratory and invasive potential of B16-

F10 cells.

Materials:

B16-F10 cells

24-well Transwell inserts (8 µm pore size)

Matrigel Basement Membrane Matrix

Serum-free and complete cell culture medium

SK-216

Cotton swabs
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Methanol or 4% paraformaldehyde for fixing

Crystal Violet stain

Protocol for Invasion Assay:

Matrigel Coating: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium (e.g.,

1:3 ratio). Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts

and incubate at 37°C for at least 1 hour to allow for solidification.

Cell Seeding: Harvest B16-F10 cells and resuspend them in serum-free medium containing

different concentrations of SK-216 or vehicle control. Seed 5 x 10^4 cells in 200 µL of the cell

suspension into the upper chamber of the Matrigel-coated inserts.

Chemoattractant: Add 500 µL of complete medium (containing 10% FBS) to the lower

chamber of the 24-well plate.

Incubation: Incubate the plate at 37°C for 24 hours.

Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber. Use

a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface

of the membrane.

Fixation and Staining: Fix the cells that have invaded through the membrane to the lower

surface by immersing the inserts in methanol or 4% paraformaldehyde for 15 minutes. Stain

the cells with 0.1% Crystal Violet for 20 minutes.

Quantification: Gently wash the inserts with water. Count the number of stained, invaded

cells in several random fields under a microscope.

Protocol for Migration Assay: The protocol is identical to the invasion assay, but without the

initial Matrigel coating of the Transwell inserts.

Western Blotting for Angiogenesis-Related Proteins
Objective: To analyze the effect of SK-216 on the expression of key proteins involved in

angiogenesis in endothelial cells co-cultured with B16 melanoma cells.
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Materials:

Endothelial cells (e.g., HUVECs)

B16-F10 conditioned medium

SK-216

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

PVDF membranes and transfer apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-VEGFR2, anti-p-VEGFR2, anti-ERK, anti-p-ERK, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Protocol:

Cell Treatment: Culture endothelial cells and treat them with B16-F10 conditioned medium in

the presence of various concentrations of SK-216 or vehicle control for a specified time (e.g.,

24 hours).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells

and collect the lysate.

Protein Quantification: Determine the protein concentration of each lysate using a protein

assay kit.

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli

buffer. Separate the proteins by size using SDS-PAGE.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest

(diluted in blocking buffer) overnight at 4°C with gentle agitation.

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and

visualize the protein bands using an imaging system.

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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